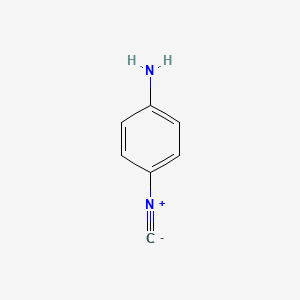

4-Isocyanoaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H6N2 |

|---|---|

Peso molecular |

118.14 g/mol |

Nombre IUPAC |

4-isocyanoaniline |

InChI |

InChI=1S/C7H6N2/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2 |

Clave InChI |

CBJLBXCGJVTODE-UHFFFAOYSA-N |

SMILES canónico |

[C-]#[N+]C1=CC=C(C=C1)N |

Origen del producto |

United States |

Broad Context of Aryl Isocyanides in Organic Synthesis

Aryl isocyanides, as a class of compounds, are characterized by the isocyano functional group (-N≡C) attached to an aromatic ring. This functional group imparts a unique reactivity profile, acting as both a nucleophile and an electrophile, which has made them invaluable reagents in organic synthesis. wikipedia.org Their utility is most prominently showcased in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials. nih.govsciepub.com

The Passerini and Ugi reactions are cornerstone MCRs that heavily rely on the reactivity of isocyanides. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgbeilstein-journals.orgmdpi.com The Ugi reaction, a four-component condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, produces α-acylamino amides. nih.govnih.govresearchgate.net These reactions are highly valued for their efficiency and ability to rapidly generate molecular diversity, a crucial aspect in drug discovery and materials science. mdpi.com

Furthermore, aryl isocyanides participate in various cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines to form pyrazoles, showcasing their utility in the synthesis of heterocyclic compounds. researchgate.netrsc.orgsemanticscholar.org They also serve as ligands in organometallic chemistry and are employed in metal-catalyzed reactions to construct complex molecular architectures. wikipedia.org

Historical Development and Initial Investigations of 4 Isocyanoaniline

Established Preparative Procedures

Traditional methods for synthesizing this compound rely on well-documented chemical reactions, primarily the dehydration of a formamide precursor derived from p-phenylenediamine.

The most prevalent and established route to this compound is the dehydration of its corresponding formamide precursor, N-(4-aminophenyl)formamide. This two-step process begins with the selective formylation of one of the amino groups of p-phenylenediamine, followed by the elimination of a water molecule to form the isocyanide functional group. A variety of dehydrating agents have been employed for this transformation, each with distinct advantages and reaction conditions.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this dehydration. nih.govresearchgate.net The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which serves to neutralize the acidic byproducts. nih.gov Other potent dehydrating agents include phosgene (B1210022) and its safer liquid derivatives, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.net These reagents are highly effective but also highly toxic, requiring specialized handling procedures. An alternative, less hazardous reagent is tosyl chloride (TsCl) in the presence of a base. rsc.org

| Dehydrating Agent | Typical Base | Key Characteristics |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Highly effective, common laboratory reagent, reaction can be exothermic. nih.govresearchgate.net |

| Diphosgene/Triphosgene | Triethylamine | Very powerful dehydrating agents; safer alternatives to gaseous phosgene but still highly toxic. researchgate.net |

| Tosyl Chloride (TsCl) | Pyridine, Quinoline | Milder reagent, less hazardous than phosgene-based reagents. rsc.org |

The synthesis of this compound fundamentally begins with an aniline (B41778) derivative, specifically p-phenylenediamine. While a multi-step pathway from a precursor like 4-bromoaniline (B143363) is theoretically possible, it is not a direct or commonly cited route. The standard and more efficient approach involves the direct modification of p-phenylenediamine.

The initial step is the selective mono-formylation of p-phenylenediamine. This can be achieved by reacting the diamine with a formylating agent such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride. Careful control of stoichiometry (using approximately one equivalent of the formylating agent) is crucial to minimize the formation of the di-formylated byproduct. Once the precursor, N-(4-aminophenyl)formamide, is synthesized and purified, it is subjected to dehydration as described in the previous section to yield this compound.

Modernized and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the preparation of isocyanides, including this compound.

In line with the principles of green chemistry, efforts have been made to reduce the environmental impact of isocyanide synthesis. One significant development is the use of phosphorus oxychloride in a solvent-free system, where an excess of triethylamine acts as both the base and the reaction medium. nih.govresearchgate.net This approach dramatically reduces the use of volatile organic solvents (VOCs) like dichloromethane, leading to a much lower E-factor (environmental factor) and simplifying product isolation. nih.gov The reaction under these conditions is often very fast, occurring in minutes at low temperatures (e.g., 0 °C), which also contributes to energy efficiency. nih.govresearchgate.net

Another green strategy involves replacing highly toxic dehydrating agents with more benign alternatives. For instance, the use of p-toluenesulfonyl chloride (TsCl) is considered a greener option compared to phosgene derivatives. rsc.org Furthermore, research into catalytic dehydration methods is an active area. While not yet standard for this compound, catalytic approaches promise to reduce waste by using smaller quantities of reagents that can be regenerated and reused. Research has also explored performing formamide dehydrations in water using micellar conditions, which avoids hazardous organic solvents entirely, representing a significant step forward in sustainable synthesis. uniupo.it

| Strategy | Description | Advantage |

|---|---|---|

| Solvent-Free Dehydration | Using POCl₃ with triethylamine as the solvent and base. nih.gov | Eliminates volatile organic solvents, reduces waste, simplifies workup. |

| Alternative Reagents | Employing p-toluenesulfonyl chloride (TsCl) instead of phosgene or POCl₃. rsc.org | Reduced toxicity and handling hazards. |

| Micellar Catalysis | Performing the dehydration reaction in water with the aid of surfactants. uniupo.it | Avoids organic solvents, uses water as the bulk medium. |

For the large-scale production of this compound, safety, efficiency, and process control are paramount. Continuous flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of isocyanides. chemrxiv.org In a flow reactor, small volumes of reagents are continuously mixed and reacted in a coil or microreactor. This setup offers superior control over reaction temperature (especially for exothermic dehydration reactions), pressure, and reaction time. chemrxiv.org

The use of flow technology for isocyanide synthesis significantly enhances safety by minimizing the amount of the hazardous isocyanide present at any given moment. chemrxiv.org It also allows for the direct, "in-line" use of the synthesized this compound in a subsequent reaction step without the need for isolation and purification. This "telescoped" reaction approach avoids the handling and storage of the potentially unstable and malodorous isocyanide product, a major advantage in industrial settings. chemrxiv.org

Synthetic Challenges and Purity Considerations

The synthesis of this compound is not without its challenges. Isocyanides as a class of compounds are known for several issues that require careful management.

A primary challenge is the potential instability of the product. Aromatic isocyanides can be prone to polymerization, especially under acidic conditions or upon prolonged storage. rsc.org The presence of the free amino group in this compound can also lead to side reactions if not handled under appropriate conditions.

Furthermore, isocyanides are notorious for their extremely unpleasant and pervasive odors. scienceinfo.com This necessitates conducting all synthetic and handling operations within a well-ventilated fume hood and taking measures to decontaminate equipment and waste streams. From a toxicity standpoint, volatile isocyanides can be hazardous, and appropriate personal protective equipment must be used. scienceinfo.com

Purity is another critical consideration. The dehydration reaction can sometimes be incomplete, leaving residual N-(4-aminophenyl)formamide in the final product. Byproducts from the decomposition of the dehydrating agent (e.g., phosphoric acids from POCl₃) must be thoroughly removed during the workup, which typically involves an aqueous wash followed by extraction and solvent removal. Due to the potential for thermal decomposition, purification by distillation must be performed carefully under reduced pressure. The inherent instability of some isocyanides means that they are often best generated and used immediately for subsequent reactions. rsc.org

Chemical Reactivity and Transformation of 4 Isocyanoaniline

Multicomponent Reaction (MCR) Chemistry

4-Isocyanoaniline is a versatile reagent in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly valued in organic synthesis and drug discovery for their efficiency and ability to generate complex molecules in a single step. researchgate.netmdpi.com

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org this compound can serve as the isocyanide component in this reaction. The reaction is typically exothermic and can be completed within minutes after the addition of the isocyanide. wikipedia.org While polar aprotic solvents like DMF are often used, methanol (B129727) and ethanol (B145695) are also effective. wikipedia.orgbeilstein-journals.org

The generally accepted mechanism for the Ugi reaction involves several reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion. wikipedia.org The process begins with the formation of an imine from the amine and the carbonyl compound. organic-chemistry.orgmdpi.com The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion. wikipedia.orgsciepub.com This intermediate is subsequently attacked by the carboxylate anion, leading to an α-adduct that undergoes the Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.orgbeilstein-journals.org

A notable application of the Ugi reaction is in the generation of chemical libraries for drug discovery, as it allows for the synthesis of a large number of diverse compounds from a set of starting materials. researchgate.netwikipedia.org

Table 1: Key Steps in the Ugi Reaction Mechanism

| Step | Reactants | Intermediate/Product | Description |

| 1 | Amine, Ketone/Aldehyde | Imine | Formation of an imine with the loss of a water molecule. wikipedia.org |

| 2 | Imine, Carboxylic Acid | Activated Iminium Ion | Proton exchange with the carboxylic acid activates the imine. wikipedia.org |

| 3 | Iminium Ion, Isocyanide | Nitrilium Ion | Nucleophilic addition of the isocyanide to the iminium ion. wikipedia.org |

| 4 | Nitrilium Ion, Carboxylate Anion | α-Adduct | A second nucleophilic addition by the carboxylate anion. wikipedia.orgbeilstein-journals.org |

| 5 | α-Adduct | α-Acylamino Amide (Final Product) | Mumm rearrangement, an irreversible acyl group transfer. wikipedia.org |

The Passerini reaction is another significant isocyanide-based MCR, first described by Mario Passerini in 1921. beilstein-journals.orgwikipedia.org This three-component reaction (3-CR) involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can be utilized as the isocyanide component. The reaction is typically conducted in aprotic solvents at high concentrations of the reactants. wikipedia.orgorganic-chemistry.org

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where hydrogen bonding plays a crucial role. organic-chemistry.org This pathway involves a trimolecular interaction between the isocyanide, carboxylic acid, and carbonyl compound, leading to an imidate intermediate which then undergoes a Mumm rearrangement to form the final product. wikipedia.org The reaction is considered third-order, being first-order in each of the three reactants. wikipedia.org

The Passerini reaction has found applications in the synthesis of various biologically relevant molecules, including α-amino acids and α-hydroxy-β-amino acids. wikipedia.org It has also been employed in the total synthesis of pharmaceuticals. wikipedia.org

Table 2: Comparison of Ugi and Passerini Reactions

| Feature | Ugi Reaction | Passerini Reaction |

| Number of Components | Four (aldehyde/ketone, amine, carboxylic acid, isocyanide) wikipedia.org | Three (aldehyde/ketone, carboxylic acid, isocyanide) wikipedia.org |

| Product | α-Acylamino amide organic-chemistry.org | α-Acyloxy amide organicreactions.org |

| Key Intermediate | Nitrilium ion wikipedia.org | Imidate intermediate wikipedia.org |

| Solvent Preference | Polar protic solvents (e.g., methanol, ethanol) beilstein-journals.org | Aprotic solvents wikipedia.orgorganic-chemistry.org |

| Final Step | Mumm rearrangement wikipedia.org | Mumm rearrangement wikipedia.org |

The versatility of the isocyanide functional group in this compound extends beyond the classic Ugi and Passerini reactions, enabling the development of novel MCRs. The isocyanide carbon can act as both a nucleophile and an electrophile, facilitating the construction of diverse molecular scaffolds. beilstein-journals.org

Researchers have explored variations of the Ugi reaction, such as the Ugi-Smiles reaction, where a phenol (B47542) replaces the carboxylic acid, and the final step is a Smiles rearrangement instead of a Mumm rearrangement. wikipedia.org Combination approaches, where the Ugi reaction is followed by other reactions like the Heck, Diels-Alder, or Buchwald-Hartwig reactions, have also been developed to increase the chemical diversity of the products. wikipedia.orgmdpi.com

Furthermore, the use of bifunctional starting materials in Ugi reactions can lead to post-condensation transformations, allowing for the synthesis of cyclic peptidomimetics. beilstein-journals.orgbeilstein-journals.org These strategies, often classified as Ugi Deprotection-Cyclization (UDC) or Ugi Activation-Cyclization (UAC), involve a subsequent intramolecular reaction of the linear Ugi product to form a cyclic structure. beilstein-journals.org

Nucleophilic and Electrophilic Engagement of the Isocyanide Moiety

The isocyanide group in this compound exhibits dual reactivity, capable of engaging in both nucleophilic and electrophilic interactions.

The isocyanide carbon can act as a nucleophile, as seen in the initial steps of the Ugi and Passerini reactions where it adds to an electrophilic carbonyl or iminium carbon. wikipedia.orgresearchgate.net Beyond these MCRs, the nucleophilic character of isocyanides is harnessed in various other transformations.

Nucleophilic addition of amines, alcohols, and thiols to isocyanides can occur, often facilitated by metal catalysts. The mechanism of nucleophilic addition to metal-bound isocyanides has been studied in detail and is generally considered to be a stepwise associative process. mdpi.com This involves the addition of the nucleophile to the isocyanide carbon, followed by deprotonation of the nucleophilic moiety and protonation of the isocyanide nitrogen. mdpi.com

The reactivity of isocyanides towards nucleophiles can be influenced by the electronic properties of the substituents. The aniline (B41778) moiety in this compound, being an electron-donating group, can modulate the nucleophilicity of the isocyanide carbon.

This compound can also participate in cycloaddition reactions, where the isocyanide moiety acts as a one-carbon component. These reactions are valuable for the synthesis of heterocyclic compounds. rsc.org

A prominent example is the [4+1] cycloaddition reaction between an isocyanide and a 1,3-diene system. rsc.org This reaction has been utilized with various diene partners, including oxadienes, azadienes, and vinyl ketenes, to afford five-membered heterocyclic rings such as furans, pyrroles, and oxazoles. rsc.orgsemanticscholar.org

The isonitrile-tetrazine [4+1] cycloaddition is a notable "click" reaction that can be performed in aqueous media, highlighting its potential for applications in chemical biology and polymer chemistry. researchgate.net This reaction represents the first use of a [4+1] cycloaddition as a biocompatible ligation method. researchgate.net

Isocyanides can also undergo [3+2] cycloadditions with 1,3-dipoles like nitrones, leading to the formation of five-membered heterocyclic systems. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

While direct Sonogashira coupling involving the isocyanide group is not the standard application, this compound can be strategically modified to participate in such reactions. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

A versatile pathway to enable Sonogashira coupling is through the conversion of the aniline group of this compound into a more reactive species, such as a diazonium salt. rsc.orgnih.govcitycollegekolkata.org These salts are highly efficient electrophiles for palladium-catalyzed reactions. researchgate.net The diazonium salt can then be transformed into an aryl halide via a Sandmeyer reaction. wikipedia.orgbyjus.com For instance, treatment with copper(I) chloride or copper(I) bromide would yield 4-chloro- or 4-bromo-phenylisocyanide, respectively. masterorganicchemistry.com This resulting aryl halide can then readily participate in a Sonogashira coupling with a terminal alkyne.

Alternatively, arenediazonium salts themselves have been used directly as substrates in Sonogashira couplings, avoiding the need to isolate the aryl halide intermediate. wikipedia.orgcitycollegekolkata.org This approach allows for a more direct and convenient palladium-catalyzed synthesis of internal aryl alkynes from anilines. citycollegekolkata.org

Furthermore, the isocyanide functional group itself is known to undergo palladium-catalyzed insertion reactions. mdpi.comacs.orgsemanticscholar.org This reaction involves the insertion of the isocyanide carbon into an aryl-palladium bond, which is typically formed from the oxidative addition of an aryl halide to a Pd(0) complex. mdpi.com This reactivity opens up alternative pathways for forming new carbon-carbon and carbon-heteroatom bonds, distinct from the traditional Sonogashira pathway.

Table 1: Potential Cross-Coupling Strategies Involving this compound Derivatives

| Starting Material from this compound | Reaction Type | Reagents | Expected Product |

| 4-Isocyano-benzenediazonium salt | Sandmeyer Reaction then Sonogashira Coupling | 1. CuX (X=Cl, Br) 2. Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 1-(alkyn-1-yl)-4-isocyanobenzene |

| 4-Isocyano-benzenediazonium salt | Direct Sonogashira Coupling | Terminal Alkyne, Pd(OAc)₂, Ligand (e.g., TFP) | 1-(alkyn-1-yl)-4-isocyanobenzene |

| 4-Isocyanophenyl Halide | Palladium-Catalyzed Isocyanide Insertion | Organometallic reagent, Pd catalyst | Imidoyl derivatives and subsequent products |

Transformations Involving the Aniline Functionality

The primary amine group on the this compound ring is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The nucleophilic nature of the primary amine allows it to readily undergo acylation reactions. When treated with acylating agents such as acyl chlorides or anhydrides, this compound can be converted to the corresponding N-acyl derivatives. This reaction is a fundamental transformation for protecting the amine group or for synthesizing amide-containing target molecules.

In the context of modern cross-coupling chemistry, the term "amination" often refers to the formation of new carbon-nitrogen bonds, most notably through the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This palladium-catalyzed reaction couples amines with aryl halides or triflates. rsc.orgbeilstein-journals.org While this compound itself would typically act as the amine coupling partner, it could theoretically be converted into an aryl halide (via diazotization and Sandmeyer reaction) and then be coupled with another amine, thereby functionalizing the aromatic ring. The Buchwald-Hartwig reaction has become an indispensable tool for synthesizing substituted anilines and their derivatives under relatively mild conditions. beilstein-journals.orgresearchgate.net

The conversion of the primary aromatic amine group of this compound into a diazonium salt is a cornerstone of its synthetic utility. masterorganicchemistry.comunacademy.com This process, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comvedantu.comscienceinfo.com

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the aniline. byjus.comvedantu.com A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium ion (-N₂⁺). masterorganicchemistry.combyjus.com

The resulting 4-isocyano-benzenediazonium salt is a highly versatile intermediate. masterorganicchemistry.com The diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide range of nucleophiles. masterorganicchemistry.com This opens access to numerous classical named reactions:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. wikipedia.orgbyjus.comorganic-chemistry.org This provides a reliable route to halogenated or cyanated isocyanides.

Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryl compounds by treating the diazonium salt with another aromatic compound, often in the presence of a base. wikipedia.orgdrugfuture.comvedantu.com This proceeds through an aryl radical intermediate.

Pschorr Reaction: An intramolecular variant of the Gomberg-Bachmann reaction, the Pschorr synthesis is used to create polycyclic aromatic systems through the cyclization of appropriately substituted diazonium salts, often catalyzed by copper. organicreactions.orgresearchgate.netorganic-chemistry.orgresearchgate.net

Table 2: Key Reactions of Diazonium Salts Derived from this compound

| Reaction Name | Reagent(s) | Product Substituent |

| Sandmeyer (Chlorination) | Copper(I) Chloride (CuCl) | -Cl |

| Sandmeyer (Bromination) | Copper(I) Bromide (CuBr) | -Br |

| Sandmeyer (Cyanation) | Copper(I) Cyanide (CuCN) | -CN |

| Schiemann Reaction | Fluoroboric acid (HBF₄), heat | -F |

| Iodination | Potassium Iodide (KI) | -I |

| Hydroxylation | H₂O, heat | -OH |

| Gomberg-Bachmann | Another arene (e.g., Benzene) | -Aryl |

Enzyme-Catalyzed Reactions and Biochemical Relevance

Extensive searches of the available scientific literature did not yield specific research findings on this compound being used as a substrate analogue or in mechanistic studies of enzyme systems. However, the general reactivity of isocyanides and anilines provides a basis for their potential roles in biochemical contexts.

While no direct studies involving this compound were found, isocyanide-containing natural products are known to possess potent biological activities, including antimicrobial and antitumor effects. acs.org The isocyanide functional group is versatile; it can act as a ligand for metal centers in metalloenzymes, a hydrogen bond acceptor, and is capable of covalent interactions, particularly with active site cysteine residues in enzymes. nih.govacs.org Anilino-based structures are also common scaffolds in the design of enzyme inhibitors, particularly for kinases, where they can act as competitive inhibitors of ATP binding. nih.govnih.gov Based on these principles, this compound could theoretically be investigated as a substrate analogue or inhibitor for enzymes where either an aromatic amine or a reactive functional group is recognized in the active site.

Without specific studies on this compound, any discussion of its role in elucidating enzyme mechanisms remains speculative. However, the unique properties of the isocyanide group make it a potentially valuable tool for such studies. The isocyanide moiety can covalently modify essential metabolic enzymes, for example, by reacting with active site cysteine thiols. nih.govrsc.org This covalent binding can be used to identify and characterize enzyme targets. The interaction of the isocyanide with metal cofactors within an enzyme's active site could also be explored to understand the catalytic mechanism. vu.nl The aniline portion of the molecule could participate in hydrogen bonding or π-stacking interactions within the enzyme's binding pocket, providing information on substrate recognition.

Structural Characterization and Advanced Spectroscopic Analysis of 4 Isocyanoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure and chemical composition of a sample by analyzing the interaction of spinning nuclei in a strong magnetic field. bitesizebio.com It provides detailed information on the connectivity and environment of specific atomic nuclei, primarily ¹H and ¹³C, within a molecule. bitesizebio.comoregonstate.edu

For 4-isocyanoaniline, the ¹H NMR spectrum would typically exhibit signals corresponding to the aromatic protons and the amino protons. Aromatic protons generally resonate in the range of 6.5-9.5 ppm, with their exact chemical shifts influenced by the electron-donating or withdrawing nature of substituents on the benzene (B151609) ring. oregonstate.edulibretexts.org The amino (-NH2) protons are typically observed as a singlet or broad signal, often in the range of 3-5 ppm, though their position can vary depending on solvent and concentration due to hydrogen bonding. nih.govwikipedia.org For instance, in some aminophenyl derivatives, amino protons have been observed around 4.22 ppm. nih.gov The para-substitution pattern in this compound would lead to a characteristic AA'BB' spin system for the aromatic protons, typically appearing as two doublets.

While direct ¹H NMR data for this compound is not explicitly detailed in the provided sources, the expected chemical shifts can be inferred from related compounds:

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Inferred)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration (Expected) |

| -NH₂ Protons | 3.0 - 5.0 | Broad Singlet | 2H |

| Aromatic Protons | 6.5 - 8.0 | Two Doublets (AA'BB') | 4H |

The chemical shift of the amino protons is sensitive to solvent and temperature due to hydrogen bonding effects. ucl.ac.uk

For ¹³C NMR, the spectrum of this compound would show signals for the seven carbon atoms in the molecule. The aromatic carbons typically resonate between 115-150 ppm. oregonstate.edulibretexts.org The carbon directly bonded to the amino group and the carbon directly bonded to the isocyano group would be deshielded. The most distinctive signal would be that of the isocyano carbon (-NC), which is known to resonate at characteristic chemical shifts. In related isocyanide derivatives, the isocyano carbon (NC) has been observed at approximately 167.2 ppm and 166.8 ppm. nih.gov The carbon of the aromatic ring directly attached to the nitrogen of the isocyano group would also show a distinct chemical shift.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Inferred)

| Carbon Type | Chemical Shift (δ, ppm) |

| Isocyano Carbon (-NC) | ~165 - 170 |

| Aromatic Carbons | 115 - 150 |

For more complex adducts or derivatives of this compound, multi-dimensional NMR techniques become indispensable for complete structural elucidation. Techniques such as 2D ¹H-¹³C HSQC (Heteronuclear Single-Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful. HSQC experiments correlate protons with their directly attached carbons, providing a clearer assignment of proton and carbon signals, especially in crowded aromatic regions. bitesizebio.com HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons or through multiple bond pathways. bitesizebio.com

For instance, in studies involving ¹³C-methyl isocyanide as an NMR probe for heme protein active sites, 2D ¹H-¹³C HSQC experiments are used to identify binders and detect structural changes. nih.govnih.gov While not specific to this compound adducts, the principle extends to any complex where precise assignment of isocyano-containing fragments is required. ¹H-¹⁵N HSQC experiments can also provide information on backbone amides and nitrogen-containing side-chains, which would be relevant for the amino group in this compound derivatives. bitesizebio.com These techniques help to resolve overlapping signals in 1D spectra and provide definitive assignments for complex molecular structures by spreading the signals over multiple dimensions. bitesizebio.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net When molecules absorb IR radiation, they get excited to higher vibrational energy levels, and the absorbed wavelengths correspond to specific bond vibrations. nih.gov

The isocyano (-NC) group is a highly characteristic functional group in IR spectroscopy, exhibiting a strong absorption band. Isocyanides typically show a strong absorption in their IR spectra in the range of 2165–2110 cm⁻¹. wikipedia.org This stretching frequency is distinct from that of nitriles (C≡N), which typically appear at slightly higher wavenumbers (2260-2240 cm⁻¹). kpi.ua

For derivatives of this compound, such as 4-((4-isocyanophenyl)diazenyl)pyridine and 4,4´-diisocyanoazobenzene, the isocyano stretching frequency has been observed at 2142 cm⁻¹ and 2127 cm⁻¹, respectively. nih.gov This falls within the expected range for aromatic isocyanides and highlights the sensitivity of this vibration to the electronic environment. The intensity and exact position of this band can serve as a diagnostic marker for the presence of the isocyano group in this compound.

Table 3: Characteristic IR Vibrational Frequencies for this compound (Expected)

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| -NC (Isocyano) | Stretching | 2110 - 2165 | Strong |

| -NH₂ (Amine) | Stretching | 3300 - 3500 | Medium-Strong |

| -NH₂ (Amine) | Bending | 1550 - 1640 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Stretching | 1475 - 1600 | Medium |

The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, is unique to each compound and arises from a complex combination of bending and stretching vibrations. nih.govacs.org While not used for identifying specific functional groups, this region can be used to confirm the identity of this compound by comparing its spectrum to a reference. nih.govacs.org

IR spectroscopy can be a valuable tool for conformational studies, particularly when different conformers exhibit distinct vibrational frequencies. nih.govacs.org Changes in the local environment or intermolecular interactions, such as hydrogen bonding, can influence the stretching frequencies of functional groups. For instance, studies on alkyl isocyanides bound to myoglobin (B1173299) have shown that different ligand orientations (conformations) lead to distinct C-N stretching peaks in the FTIR spectra, with shifts occurring due to hydrogen bonding and changes in bond order. nih.govnih.govmdpi.com Similarly, the isonitrile stretching frequency of 6-isocyano-1-methyl-1H-indole was found to be strongly dependent on the polarizability of protic solvents and the density of hydrogen-bond donor groups, leading to distinct peaks for non-hydrogen-bonded and hydrogen-bonded isonitrile groups. rsc.org

While specific conformational studies for this compound using IR are not detailed in the provided sources, the principle suggests that if this compound or its derivatives exist in different stable conformations, especially those involving the amino or isocyano groups, these could potentially be resolved and studied through high-resolution or temperature-dependent IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. vscht.cznist.gov This technique is used to obtain the absorbance spectra of a compound, which results from the excitation of electrons from ground states to higher energy excited states, typically involving π-π* and n-π* transitions. vscht.cz

For this compound, an aromatic compound with both an amino group (an auxochrome) and an isocyano group (a chromophore), characteristic absorption bands are expected. The presence of a conjugated π-electron system, including the benzene ring and the isocyano group, will lead to absorption in the UV region. The amino group, being an auxochrome, can extend the conjugation and shift the absorption maxima to longer wavelengths (bathochromic effect). nist.gov

While direct UV-Vis data for this compound is not explicitly provided, studies on related isocyanide azo derivatives show absorption maxima (λmax) in the UV region. For example, 4-((4-isocyanophenyl)diazenyl)pyridine exhibits λmax at 318 nm (toluene) and 314 nm (methanol), with weaker absorption at longer wavelengths (440-465 nm). nih.gov Another derivative, 4,4´-diisocyanoazobenzene, shows λmax at 327 nm (toluene) and 335 nm (methanol), with a shoulder at 342 nm (toluene) and 351 nm (methanol), and weaker bands around 452 nm. nih.gov These longer wavelength absorptions are likely due to the extended conjugation with the azo linkage.

For poly(isocyanides), weak bands attributed to n-π* transitions of the imino chromophores are observed at approximately 300 nm in UV-Vis spectra. upi.edu Given these observations, this compound is expected to exhibit strong absorption in the UV region, likely in the 250-350 nm range, due to π-π* transitions of the aromatic and isocyano moieties, potentially with contributions from n-π* transitions involving the nitrogen lone pairs.

Table 4: Expected UV-Vis Absorption Maxima for this compound (Inferred)

| Solvent | Expected λmax (nm) | Expected Transition Type |

| Organic | 250 - 350 | π-π, n-π |

UV-Vis spectroscopy is also widely used for quantitative analysis and to monitor reaction kinetics.

Electronic Absorption Characteristics

The electronic absorption properties of this compound and related isocyano-substituted aromatic compounds are primarily governed by their chromophoric moieties. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating these characteristics, revealing electronic transitions within the molecule. For aniline (B41778), the parent compound of this compound, UV-Vis spectra typically exhibit two prominent peaks in the UV region: one around 220 nm and another around 290 nm, corresponding to S₀ → S₂ and S₀ → S₁ π→π* transitions, respectively. researchgate.net Similarly, benzene, a core aromatic system, shows absorption bands at approximately 180 nm, 200 nm, and 260 nm, all associated with its π-electron system. up.ac.za

While specific absorption data for this compound itself is not extensively detailed in general literature searches, studies on related D-π-A (donor-π-acceptor) systems, such as isocyanoaminonaphthalene (ICAN) and isocyanoaminoanthracene (ICAA) derivatives, provide valuable insights. These compounds, which feature an electron-donating amino group and an electron-withdrawing isocyano group connected via an aromatic π-linker, exhibit intramolecular charge-transfer (ICT) absorption bands. mdpi.comnih.gov The absorption maxima (λAbs) of these ICT bands are typically dependent on solvent polarity, often showing a slight redshift (bathochromic shift) with increasing solvent polarity. mdpi.com For instance, the UV-Vis spectrum of 1,4-isocyanoaminonaphthalene (1,4-ICAN) displays a single band centered around 350 nm, while the 2,6-ICAN isomer shows two distinct bands at approximately 320 nm and 350 nm. nih.gov This indicates that the position and nature of substituents significantly influence the electronic absorption profile.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound changes with solvent polarity, is a key characteristic of molecules with significant intramolecular charge transfer (ICT) character. Isocyano-substituted aminoaromatic compounds, including derivatives structurally related to this compound, frequently exhibit pronounced solvatochromic behavior. mdpi.comnih.gov

For example, isocyanoaminoanthracene (ICAA) and its methylated derivatives (MICAA, DIMICAA), which share the D-π-A architecture with this compound, demonstrate positive solvatochromism. This means their emission maximum shifts to longer wavelengths (redshift) as the solvent polarity increases. mdpi.com This positive solvatochromism is attributed to the stabilizing effect of solvent reorganization around the excited dye, where the excited state dipole moment is significantly larger than that of the ground state due to ICT. mdpi.com

The solvatochromic response is not solely dependent on general solvent polarity but can also be strongly modulated by specific solute-solvent interactions, such as hydrogen bonding. For instance, protic solvents capable of forming hydrogen bonds with the amine nitrogen of these compounds may induce hypsochromic shifts (blueshifts) in the absorption spectrum. mdpi.com This highlights the sensitivity of these molecules to their immediate chemical environment, making them potential probes for microenvironment polarity.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, including this compound, in the solid state. This method provides detailed information about bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern crystal packing. nih.govnih.govacs.orgnih.gov

The crystal structure of this compound (referred to as p-isocyanoaniline) has been determined and deposited in the Cambridge Structural Database (CSD) under the CCDC reference code LAVQUY (CCDC 2091122). figshare.comresearchgate.netotago.ac.nz This direct crystallographic data is crucial for understanding its solid-state properties.

Determination of Molecular Conformation and Crystal Packing

The crystal structure analysis of this compound (LAVQUY) reveals insights into its molecular conformation and how individual molecules arrange themselves in the crystal lattice. In the solid state, this compound forms one-dimensional (1D) chains, primarily mediated by specific intermolecular interactions. researchgate.net The phenyl rings of adjacent interacting molecules are observed to be coplanar, suggesting a degree of π-electron delocalization within these extended arrangements. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions play a critical role in dictating the solid-state architecture and properties of molecular crystals. For this compound, hydrogen bonding is a significant interaction observed in its crystal structure. Specifically, an RNC···HN hydrogen bonding interaction mediates the formation of one-dimensional chains. figshare.comresearchgate.net This interaction involves the isocyanide carbon (RNC) acting as an acceptor for a hydrogen bond from an NH group, forming a close to linear arrangement. figshare.comresearchgate.net The distance of 2.4 Å and an NCH angle of 169° suggest a clear σ orbital-mediated hydrogen bond. researchgate.net

Investigation of Nucleophile-Electrophile Trajectories (e.g., Bürgi–Dunitz)

The isocyanide functional group (-NC) in this compound is characterized by its unique electronic structure, possessing both nucleophilic and electrophilic character, making it a versatile reactant in organic synthesis. The carbon atom of the isocyanide group can act as a nucleophile, donating electrons to an electrophilic center. figshare.com

Crystallographic analysis of various isocyanides has provided empirical evidence for the Bürgi–Dunitz trajectory, which describes the preferred pathway of a nucleophile approaching a trigonal unsaturated electrophilic center, such as a carbonyl group. mdpi.comfigshare.comresearchgate.net In several crystal structures, the isocyanide carbon is observed approaching a nearby carbonyl carbon, aligning with the Bürgi–Dunitz trajectory. figshare.com The optimal angle of attack for such nucleophilic additions has been determined crystallographically to be around 105°. figshare.com This trajectory is attributed to factors including electrostatic interactions, Pauli repulsion between the nucleophile's highest occupied molecular orbital (HOMO) and the electrophile's π(C=O), and HOMO (nucleophile) – π*(C=O) lowest unoccupied molecular orbital (LUMO) orbital interactions. figshare.com

The observation of these interactions involving the isocyanide carbon is particularly significant for understanding the mechanisms of isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, where the isocyanide acts as a key component in forming new chemical bonds. figshare.com Although direct reaction trajectories for this compound itself are not detailed, its inherent isocyanide functionality implies similar nucleophilic behavior and adherence to these stereoelectronic principles in relevant reactions.

Computational and Theoretical Investigations of 4 Isocyanoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 4-isocyanoaniline. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying aromatic systems.

Electronic Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of this compound and to compute its electronic properties. asianpubs.org Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Furthermore, DFT is used to determine various electronic descriptors that shed light on the molecule's reactivity. These include:

Mulliken Atomic Charges: These calculations reveal the distribution of electron density across the molecule. In this compound, the nitrogen and carbon atoms of the isocyano group and the nitrogen of the amino group are key sites of charge localization, influencing the molecule's electrostatic interactions.

Reactivity Descriptors: Based on the energies of the frontier molecular orbitals (HOMO and LUMO), DFT allows for the calculation of global reactivity descriptors. These descriptors help in predicting the chemical behavior of the molecule.

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. The isocyano group enhances the electrophilic character of the carbon atom. |

This interactive table provides an overview of key reactivity descriptors calculated using DFT.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for certain properties, albeit at a greater computational expense.

For a molecule like this compound, these high-level calculations can be used to:

Obtain highly accurate molecular geometries and energies.

Investigate intermolecular interactions, such as hydrogen bonding involving the amino group.

Calculate precise electronic properties to benchmark results from less computationally intensive methods like DFT.

While comprehensive ab initio studies specifically on this compound are not widely published, the methodologies are well-established for aniline (B41778) and its derivatives, providing a framework for such investigations. materialsciencejournal.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

For this compound, theoretical studies can explore various reactions characteristic of the isocyanide and amine functionalities. A key area of interest is the participation of the isocyano group in cycloaddition reactions. Isocyanides are known to undergo [4+1] cycloadditions with various substrates. rsc.org

Theoretical investigations of such a reaction involving this compound would typically involve:

Locating Reactants and Products: The geometries of the reactants (e.g., this compound and a diene) and the final cycloadduct are optimized.

Searching for Transition States (TS): Computational algorithms are used to locate the transition state structure connecting reactants and products. A true TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Barriers: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡), a critical parameter for predicting reaction rates.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

DFT methods, such as B3LYP or M06-2X, are commonly used to model these reaction pathways, providing insights into the regioselectivity and stereoselectivity of the reactions. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, FMO analysis reveals:

HOMO: The HOMO is typically delocalized over the aromatic ring and the lone pair of the amino group. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is often centered on the isocyano group and the aromatic ring, particularly having significant character on the isocyanide carbon. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In reactions like cycloadditions, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is key. The relative energies of these orbitals determine the feasibility and rate of the reaction. mdpi.com

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital; primarily located on the aniline moiety. | Electron donor (Nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital; significant contribution from the isocyano group. | Electron acceptor (Electrophile) |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

This interactive table summarizes the key aspects of FMO theory as applied to this compound.

Prediction and Simulation of Spectroscopic Properties

Computational methods are extensively used to predict and interpret various types of molecular spectra, providing a direct link between theoretical models and experimental observations.

Vibrational Spectroscopy (IR and Raman): DFT calculations are highly effective for predicting the vibrational frequencies of molecules. By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. asianpubs.org Key vibrational modes for this compound include:

N-H stretching of the amino group (typically ~3400-3500 cm⁻¹). materialsciencejournal.org

-N≡C stretching of the isocyano group, which is a very strong and characteristic absorption in the IR spectrum (typically ~2100-2150 cm⁻¹). mdpi.com

Aromatic C=C stretching and C-H bending modes.

Theoretical spectra help in the assignment of experimental bands and in understanding how molecular structure relates to vibrational modes. Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to π→π* transitions within the aromatic system, which are influenced by the amino and isocyano substituents. These calculations provide insight into the electronic structure and the nature of the excited states.

| Spectroscopic Technique | Predicted Properties | Key Features for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Strong -N≡C stretch (~2100-2150 cm⁻¹), N-H stretches (~3400-3500 cm⁻¹) |

| Raman Spectroscopy | Vibrational frequencies and scattering activities | Complementary vibrational information to IR. |

| UV-Vis Spectroscopy | Electronic transition energies (λmax) and oscillator strengths | π→π* transitions within the substituted aromatic ring. |

This interactive table outlines the application of computational methods in predicting the spectroscopic properties of this compound.

Applications of 4 Isocyanoaniline in Advanced Chemical Synthesis and Materials Science

Role as a Precursor for Diverse Organic Scaffolds

4-Isocyanoaniline, as a member of the isocyanide family, plays a significant role as a precursor for the construction of various organic scaffolds, leveraging the unique reactivity of the isocyanide group.

The synthesis of heterocyclic compounds is a critical area in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science jsynthchem.comnumberanalytics.comnih.gov. Isocyanides are extensively utilized in this field, particularly through multicomponent reactions (MCRs) jnsam.com. The Ugi four-component condensation (U-4CC) is a prominent example where an isocyanide, alongside an aldehyde, an amine, and a carboxylic acid, facilitates the rapid preparation of α-aminoacyl amide derivatives, which can then serve as versatile building blocks for various N-heterocyclic scaffolds acs.orgjnsam.comjsynthchem.com.

The inherent reactivity of isocyanides allows for the efficient generation of chemical libraries and small molecule scaffolds in a one-pot fashion, finding widespread applications in DNA-encoded library synthesis acs.org. While specific detailed research findings on this compound's direct involvement in synthesizing particular heterocyclic compounds were not extensively detailed, its structure suggests its potential as a key isocyanide component in such reactions to introduce an anilino moiety into the resulting heterocycle. Heterocyclic compounds are known to possess interesting biological properties and play an important role in material science, for example, as organic semi-conducting materials rsc.org.

The construction of complex molecular architectures relies on the strategic assembly of molecular fragments, often referred to as building blocks, which possess reactive functional groups wikipedia.org. Isocyanides, including this compound, are valuable in this context due to their unique reactivity that allows for the formation of multiple bonds in a single step, contributing to increased molecular complexity acs.orgjnsam.com.

Mechanically interlocked molecular architectures (MIMAs), such as catenanes (interlocked rings) and rotaxanes (rings threaded onto an axle), represent a class of highly complex molecular structures recognized by the 2016 Nobel Prize in Chemistry for their synthesis frontiersin.orgwikipedia.org. While the direct use of this compound in the synthesis of these specific MIMAs was not explicitly detailed, the general utility of isocyanides in building complex structures suggests its potential. The ability to combine chemical reactions, such as C-C cross-coupling and cycloaddition, offers unprecedented flexibility and control over chemical synthesis, enabling the efficient construction of a wide variety of molecular architectures scripps.edu. This compound, with its dual reactive sites (isocyano and amino), could serve as a crucial component in such cascade reactions or modular assembly processes to achieve intricate molecular designs.

Utilization in Polymer Science and Engineering

This compound's structure makes it a compelling candidate for applications in polymer science and engineering, particularly in the design of polymers with tailored properties. The field of polymer science focuses on creating materials with specific structures and molecular weight distributions to address various societal challenges ekb.eg.

Functionalization is a key approach to impart specific and tunable properties to polymers mdpi.comfrontiersin.orgbiorxiv.orgosti.govnih.govnsf.gov. The presence of both an isocyano group and an amino group in this compound offers multiple avenues for functionalization. The amino group can undergo various reactions (e.g., acylation, alkylation), while the isocyano group is known for its participation in multicomponent reactions and cycloadditions.

This dual functionality allows this compound to be used:

As a monomer: Polymerizing this compound or co-polymerizing it with other monomers could yield polymers with reactive sites along the chain, allowing for post-polymerization functionalization.

As a functionalizing agent: It could be grafted onto existing polymer chains to introduce specific functionalities. For example, the incorporation of chemical modifiers like carbon 18 (C18) units into bottlebrush polymer backbones has been shown to modulate cell-material interactions and cellular uptake efficiencies biorxiv.org. Similarly, the functionalization of polycyclooctene with hydroxyl functionality via thiol-ene click chemistry has been used to tune properties such as crystallinity, melting temperature, glass transition temperature, and surface polarity nsf.gov.

The ability to precisely control the structure and distribution of functional groups, as demonstrated with rotaxane-branched dendronized polymers, allows for the precise modulation of properties like glass transition temperatures and rheological behavior nih.gov. This compound's structure suggests its potential in creating polymers with tunable optical, thermal, or responsive properties by strategically incorporating it into polymer architectures.

Contribution to Advanced Materials Development

The versatility of this compound in both organic synthesis and polymer chemistry directly translates into its significant contribution to the development of advanced materials. Advanced materials are engineered to possess dramatically improved functionalities, often by precise molecular-level design case.edursc.orgnih.gov.

Isocyanides, including this compound, hold promise for novel applications beyond traditional synthesis in areas such as medicine and materials science acs.org. The ability to synthesize complex organic scaffolds and tailor polymer properties using this compound means it can be a component in materials designed for specific high-performance applications. Examples of advanced materials where the principles of isocyanide chemistry could be applied include:

Smart Polymers: Polymers that respond to external stimuli like heat, light, electric, or magnetic fields nih.gov. The incorporation of this compound could introduce responsive elements or sites for further modification to achieve such smart functionalities.

Optoelectronic Materials: Materials with tunable absorption and emission properties, which are popular in optoelectronics mdpi.com. While this compound itself might not be directly an optoelectronic material, its derivatives or polymers incorporating it could be designed for such applications, similar to how isocyanoaminonaphthalene derivatives exhibit solvatochromic properties numberanalytics.com.

Sensors and Actuators: Designing efficient catalysts and sensitive detection systems at the nanoscale is crucial for various industrial and environmental applications jnsam.com. Nano-functional materials are increasingly important in designing high-performance sensors, emphasizing molecular-level interactions and chemical properties. This compound could be a building block for molecular recognition elements or for creating functionalized surfaces in sensor applications.

The interdisciplinary nature of materials science, which integrates chemistry, physics, and engineering, relies on understanding existing materials and designing new ones with predetermined properties case.edu. This compound, with its reactive functional groups, serves as a valuable chemical reagent for the bottom-up modular assembly of various molecular architectures, including organic molecular constructs and supramolecular complexes, thereby enabling the precise control over the final material's structure and properties wikipedia.org.

Future Research Trajectories and Emerging Paradigms for 4 Isocyanoaniline

Development of Asymmetric Synthetic Routes

The development of asymmetric synthetic routes for 4-isocyanoaniline and its derivatives represents a significant future research trajectory. Asymmetric synthesis is critical in producing enantiomerically pure compounds, particularly important for biologically active molecules where often only one stereoisomer exhibits the desired activity. The unique reactivity of the isocyanide moiety, which allows for diverse reaction pathways, could be harnessed in enantioselective catalysis.

Future research could focus on:

Chiral Catalysis: Designing novel chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) that can direct the formation of specific enantiomers when this compound participates in reactions. This could involve asymmetric multicomponent reactions, given that isocyanides are key components in highly efficient reactions like the Ugi and Passerini multicomponent reactions.

Chiral Auxiliary Strategies: Exploring the attachment of chiral auxiliaries to this compound to guide stereoselective transformations, followed by their removal to yield chiral products.

Enantioselective Derivatization: Developing methods for the enantioselective functionalization of this compound, or using it as a chiral building block in the synthesis of complex chiral molecules.

The advancements in large-scale chiral separation procedures and asymmetric syntheses enable the commercial production of single enantiomers, making such routes increasingly viable for compounds like this compound.

Exploration of Bio-Inspired Transformations

Bio-inspired transformations offer a promising avenue for the synthesis and modification of this compound, drawing inspiration from nature's highly efficient and selective enzymatic processes. Isocyanide-containing natural products, although rare, demonstrate unique biochemical roles, exemplified by the antibiotic Xanthocillin X. The discovery of natural products like Penilumamide F, which contains a 2-isocyanoaniline moiety, underscores the potential for bio-inspired routes involving similar scaffolds.

Future research in this area could involve:

Biocatalysis: Investigating enzymes or whole-cell systems capable of catalyzing the synthesis or specific transformations of this compound under mild, environmentally benign conditions. This could include enzymatic resolutions for obtaining enantiopure forms or biocatalytic functionalizations.

Biomimetic Synthesis: Developing synthetic strategies that mimic natural biosynthetic pathways for isocyanides, potentially leading to novel and efficient routes for this compound.

Enzymatic Derivatization: Exploring the use of enzymes to introduce or modify functional groups on the this compound scaffold, leading to new derivatives with potential biological activities.

Integration with High-Throughput Screening and Automation

Integrating this compound into high-throughput screening (HTS) and automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and materials. HTS is a well-established approach in drug discovery, enabling the rapid testing of numerous compounds against specific targets.

Key aspects for future research include:

Automated Synthesis of Libraries: Utilizing robotic systems and automated liquid handling to synthesize diverse libraries of compounds incorporating the this compound moiety. This is particularly relevant for multicomponent reactions where this compound can act as a versatile reactant, allowing for rapid generation of molecular diversity.

High-Throughput Reaction Optimization: Employing HTS to quickly screen and optimize reaction conditions (e.g., catalysts, solvents, temperatures) for transformations involving this compound, leading to improved yields and selectivities.

Combinatorial Chemistry: Applying combinatorial chemistry principles to generate large arrays of this compound derivatives for rapid screening in materials science or biological assays.

Virtual Screening and Computational Integration: Combining HTS data with computational tools to predict the reactivity and properties of this compound derivatives, guiding further experimental design.

This integration can lead to the rapid identification of "hits" or "leads" for various applications, accelerating the research and development cycle.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes involving this compound requires the application of advanced characterization techniques. The inherent reactivity and potential for rapid transformations of the isocyanide group necessitate real-time and in-situ monitoring methods to elucidate reaction mechanisms and identify transient intermediates.

Future research should focus on:

In-situ Spectroscopy: Employing techniques such as in-situ FTIR, NMR, or Raman spectroscopy to monitor reactions involving this compound in real-time. This can provide crucial insights into bond formation, intermediate species, and reaction kinetics.

Time-Resolved Studies: Utilizing time-resolved techniques, such as time-resolved X-ray scattering or transient absorption spectroscopy, to capture the dynamics of fast reactions involving this compound, particularly in complex reaction mixtures.

Computational Chemistry and Spectroscopy: Integrating experimental spectroscopic data with high-level quantum mechanical calculations to accurately model reaction pathways, transition states, and the electronic properties of this compound and its reaction products. This can help in predicting reactivity and understanding intermolecular interactions.

Advanced Mass Spectrometry: Applying techniques like electrospray ionization (ESI) mass spectrometry to identify and characterize reaction intermediates and products, especially in complex biological or synthetic systems.

These advanced techniques are crucial for gaining a deeper mechanistic understanding of this compound's reactivity and its role in dynamic chemical systems.

Sustainable and Environmentally Benign Synthetic Strategies

The development of sustainable and environmentally benign synthetic strategies for this compound is a critical future research direction, aligning with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and avoiding hazardous substances throughout the synthesis process.

Key areas for future research include:

Green Solvents: Exploring the use of alternative, eco-friendly solvents such as water, supercritical fluids, or ionic liquids for reactions involving this compound. Water, for instance, can enhance reaction efficiency and reduce environmental impact.

Catalyst Development: Designing highly efficient, recyclable, and non-toxic catalysts for the synthesis and reactions of this compound. This includes heterogeneous catalysts that are easily separable and reusable, and biocatalysts that operate under mild conditions.

Atom Economy: Developing synthetic routes that maximize atom economy, ensuring that most atoms of the reactants are incorporated into the final product, thereby minimizing waste.

Energy-Efficient Methods: Investigating energy-efficient synthetic techniques such as microwave-assisted or ultrasound-assisted synthesis, which can lead to faster reaction rates and reduced energy input.

Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable resources, reducing reliance on fossil fuels.

These sustainable approaches aim to make the chemistry of this compound more environmentally responsible and economically viable in the long term.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-isocyanoaniline derivatives, and how can their purity be validated?

- Methodological Answer : this compound derivatives are typically synthesized via palladium-catalyzed isocyanide insertion reactions or Ullmann-type couplings. For example, Zheng et al. (2023) synthesized derivatives like 4-isocyano-2-nitro-N,N-dipropylaniline (3a) on a 0.5 mmol scale using Procedure A, with purity confirmed via melting point analysis, / NMR, and HRMS . To validate purity, researchers should cross-reference spectral data with literature, ensure sharp melting points, and perform elemental analysis.

Q. How should researchers design experiments to optimize reaction yields for this compound-based compounds?

- Methodological Answer : Systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) is critical. Use Design of Experiments (DoE) frameworks to identify optimal conditions. For instance, trial experiments (as suggested in ) should test independent variables (e.g., nitro-group positioning) and dependent variables (e.g., yield, byproduct formation). Statistical tools like ANOVA can isolate significant factors .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what spectral features indicate successful synthesis?

- Methodological Answer : NMR is essential for detecting the isocyano group’s singlet peak near δ 8.1–8.3 ppm, while NMR identifies the isocyanide carbon at ~165–170 ppm . IR spectroscopy can confirm the isocyano stretch at ~2100–2150 cm. HRMS should match the molecular ion peak within 3 ppm error. Always compare with synthesized controls.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying electronic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals to predict reactivity. For example, discrepancies in nitro-substituted derivatives’ stability (e.g., ’s compounds 3a–3d) may arise from steric hindrance or resonance effects. Pair computational results with kinetic studies (e.g., Eyring plots) to validate mechanistic hypotheses .

Q. What strategies address conflicting data on the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions often stem from solvent effects or trace moisture. Replicate experiments under inert conditions (e.g., glovebox) and use standardized catalysts (e.g., Pd(PPh)). Meta-analyses of published protocols (e.g., ’s guidelines) can identify overlooked variables. Report raw data and error margins (e.g., standard deviation) to enhance reproducibility .

Q. How do steric and electronic substituents influence the stability of this compound derivatives, and how can this be systematically studied?

- Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing nitro vs. electron-donating morpholine groups, as in ’s 3a–3d). Use Hammett plots to correlate substituent effects with reaction rates. Accelerated stability testing (e.g., thermal degradation at 40–60°C) paired with HPLC monitoring quantifies decomposition pathways .

Q. What ethical and safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow institutional safety protocols (e.g., fume hood use, PPE). Conduct risk assessments for isocyanide toxicity (e.g., respiratory hazards). Ethical approval (per ) is mandatory for studies involving human/animal tissues. Document disposal methods for hazardous byproducts (e.g., cyanide-containing waste) .

Data Presentation and Analysis Guidelines

- Tables : Include processed data (e.g., reaction yields, spectral peaks) in the main text; raw data (e.g., NMR spectra) go to appendices .

- Graphs : Use error bars (standard deviation) and significance markers (e.g., asterisks for p < 0.05) in kinetic plots .

- Contradictions : Discuss exceptions (e.g., unexpected byproducts) in the conclusion section, citing prior studies and proposing hypotheses for future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.